molecular formula C8H5Cl3O2 B3050556 Methyl 2,3,6-trichlorobenzoate CAS No. 2694-06-6

Methyl 2,3,6-trichlorobenzoate

Cat. No.: B3050556
CAS No.: 2694-06-6
M. Wt: 239.5 g/mol
InChI Key: OAWDHDKEHFFNQQ-UHFFFAOYSA-N
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Description

Methyl 2,3,6-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid, where three chlorine atoms are substituted at the 2, 3, and 6 positions, and the carboxyl group is esterified with a methyl group

Biochemical Analysis

Biochemical Properties

Methyl 2,3,6-trichlorobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the degradation of chlorinated aromatic compounds. For instance, it has been observed that aerobic bacteria such as Burkholderia xenovorans LB400 can degrade polychlorobiphenyls (PCBs) into chlorobenzoates, including this compound . This compound can inhibit the growth of these bacteria and induce stress proteins such as molecular chaperones DnaK and HtpG . Additionally, enzymes like BenD and CatA, which are part of the benzoate and catechol catabolic pathways, are induced in response to this compound .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it has been shown to inhibit growth and induce stress responses . This compound can lead to the accumulation of electron-dense granules in the cytoplasm, which are likely polyphosphates . Furthermore, this compound can influence cell signaling pathways and gene expression by inducing enzymes involved in the Krebs cycle, likely as a response to increased cellular energy requirements .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific enzymes and proteins. It can bind to and inhibit enzymes involved in the degradation of chlorinated aromatic compounds, leading to the accumulation of intermediate metabolites . For example, the induction of molecular chaperones DnaK and HtpG suggests that this compound creates a stressful condition for the bacteria, triggering a protective response . Additionally, the induction of enzymes like BenD and CatA indicates that this compound can activate specific catabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of specific enzymes and environmental conditions . Long-term exposure to this compound can lead to persistent stress responses in bacterial cells, as well as potential changes in cellular function and metabolism . The rate of dechlorination and other side reactions, such as hydrogenation of the benzene ring, can also vary depending on the substitution pattern of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . In studies involving chlorinated aromatic compounds, it has been observed that higher doses can induce significant stress responses and inhibit growth in bacterial cells . These findings suggest that there may be a threshold effect, where the impact of this compound becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of chlorinated aromatic compounds. It can be metabolized by bacteria through pathways that involve the formation of (chloro)catechols, which are further degraded via modified ortho-cleavage pathways . Enzymes such as (chloro)catechol-1,2-dioxygenase and (chloro)catechol-2,3-dioxygenase play a crucial role in these pathways . The presence of this compound can affect metabolic flux and the levels of intermediate metabolites in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are essential for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with enzymes and proteins, as well as its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,6-trichlorobenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl benzoate, followed by purification processes to isolate the desired trichlorinated product. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where methyl benzoate is continuously fed and chlorinated. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form dechlorinated products.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,6-trichlorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2,3,6-trichlorobenzoate can be compared with other chlorinated benzoates, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and potential applications. Its selective reactivity makes it a valuable compound for targeted synthesis and research.

Properties

IUPAC Name

methyl 2,3,6-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDHDKEHFFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346248
Record name Methyl 2,3,6-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2694-06-6
Record name Methyl 2,3,6-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,6-trichlorobenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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